7-Tert-butyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-Tert-butyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a non-naturally occurring small molecule . It is used for proteomics research . The molecular formula is C10H12N4O2 and the molecular weight is 220.23 .
Molecular Structure Analysis
The molecular structure of 7-Tert-butyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid consists of a triazolopyrimidine core with a tert-butyl group at the 7-position and a carboxylic acid group at the 5-position .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Tert-butyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid include a molecular weight of 220.23 and a molecular formula of C10H12N4O2 .Scientific Research Applications
Tautomerism and Structural Analysis
- The study by Desenko et al. (1993) explored the imine-enamine tautomerism of dihydroazolopyrimidines, highlighting steric effects and tautomeric equilibrium. Specifically, for compounds like 7-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid, an increase in substituent bulk at C(7) stabilizes the enamine tautomer, as evidenced by x-ray diffraction analysis of a related compound. This indicates significant impacts on the planarity and structural properties essential for understanding chemical reactivity and potential applications in material science or pharmacology (Desenko et al., 1993).
Synthesis and Biological Activity
- Massari et al. (2017) developed efficient one-step synthesis methods for 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold in generating biologically active compounds. This research demonstrates the potential of derivatives for inhibiting influenza virus RNA polymerase, suggesting applications in antiviral drug development (Massari et al., 2017).
Supramolecular Architecture and Coordination Compounds
- Canfora et al. (2010) reported on the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in two solvate forms. The research highlights the compound's relevance in studying biological activity and coordination compounds, offering insights into supramolecular architecture through hydrogen bonding and π-π stacking interactions. Such structural analyses contribute to the understanding of molecular interactions that are critical in drug design and material science (Canfora et al., 2010).
Antimicrobial Activity
- Triorganotin(IV) derivatives of related compounds have been synthesized and characterized, showing in vitro antimicrobial activity against Gram-positive bacteria. These findings by Ruisi et al. (2010) illustrate the antimicrobial potential of triazolopyrimidine derivatives, which could be explored further for developing new antimicrobial agents (Ruisi et al., 2010).
Chemical Reactivity and Fungicidal Activities
- De-jiang (2008) designed and synthesized novel triazolopyrimidine-carbonylhydrazone derivatives, starting from 5-amino-1,2,4-triazole-3-carboxylic acid ester. Some of these compounds exhibited excellent fungicidal activities, highlighting the chemical reactivity and application of triazolopyrimidine derivatives in developing fungicides (Li De-jiang, 2008).
Future Directions
properties
IUPAC Name |
7-tert-butyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-10(2,3)7-4-6(8(15)16)13-9-11-5-12-14(7)9/h4-5H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAOSNPWIAYNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC2=NC=NN12)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-tert-Butyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |
CAS RN |
883546-40-5 |
Source
|
Record name | 7-tert-butyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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